N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a pyridine-based acetamide derivative characterized by a trifluoromethyl (-CF₃) group at position 4, a cyano (-CN) group at position 3, and a methyl (-CH₃) group at position 6 on the pyridine ring. The acetamide moiety is substituted with a benzyl group at the nitrogen atom, forming the N-benzylacetamide core.
The structural features of this compound—specifically the electron-withdrawing trifluoromethyl and cyano groups—may enhance metabolic stability and binding affinity in biological systems. The benzyl group on the acetamide nitrogen could influence lipophilicity and membrane permeability, critical factors in drug design .
Properties
IUPAC Name |
N-benzyl-2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-11-7-14(17(18,19)20)13(8-21)16(23-11)25-10-15(24)22-9-12-5-3-2-4-6-12/h2-7H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICJXNQFVSKHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NCC2=CC=CC=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the pyridine ring. The cyano and trifluoromethyl groups are introduced through specific reactions, such as nucleophilic substitution and electrophilic addition. The final step involves the formation of the acetamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide, we compare it with structurally related compounds, focusing on molecular features, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations :
Structural Variations and Bioactivity :
- Replacement of the pyridine ring with thiazole (e.g., KX2-391) shifts activity toward Src kinase inhibition, suggesting heterocycle choice critically modulates target selectivity .
- The trifluoromethyl group in the target compound and analogs (e.g., ) enhances metabolic stability and hydrophobic interactions, but its position (4 vs. 6 on pyridine) affects steric bulk and binding pocket compatibility.
The 2-thienyl substituent in introduces π-stacking capacity, which may enhance binding to aromatic residues in enzymes.
Crystallographic Insights :
- Pyridine-containing analogs (e.g., ) exhibit hydrogen-bonding networks (N–H⋯O) that stabilize crystal packing, a feature relevant to solubility and formulation .
Biological Activity
N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide, with the CAS number 255909-10-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and antitumor properties, supported by data tables and relevant research findings.
- Molecular Formula: C17H14F3N3OS
- Molecular Weight: 365.37 g/mol
- CAS Number: 255909-10-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
-
Antibacterial Properties
- The compound has demonstrated notable antibacterial activity against Gram-positive bacteria. In vitro studies have shown a minimum inhibitory concentration (MIC) ranging from 15.625 to 125 μM against various strains, including Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production .
-
Antifungal Activity
- Preliminary findings suggest that this compound exhibits moderate antifungal activity against Candida species, although specific MIC values remain to be fully characterized in detailed studies.
Antitumor Activity
Research into the antitumor properties of this compound indicates promising results:
- In cell line assays, it has shown effectiveness in inhibiting the proliferation of cancer cells. For instance, in 2D assays, it demonstrated significant cytotoxicity with IC50 values around 6.26 μM for certain lung cancer cell lines. The compound's activity was less pronounced in 3D culture systems, indicating a potential difference in efficacy based on the cellular environment .
Data Table: Biological Activity Summary
Case Studies and Research Findings
- Study on Antibacterial Mechanisms
- Antitumor Efficacy Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
